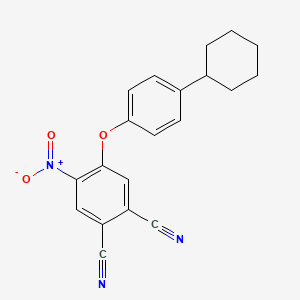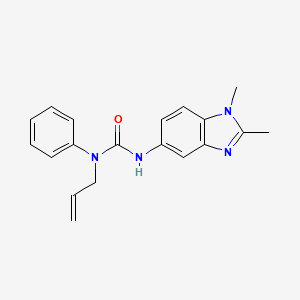![molecular formula C14H15ClN2O4S2 B5698231 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfonated piperazine derivatives involves treating 2-furoyl-1-piperazine with alkyl/aryl sulfonyl chlorides under mild conditions, leading to the formation of N-sulfonated derivatives. These compounds demonstrate promising properties for further exploration and development (Abbasi et al., 2022).
Molecular Structure Analysis
The structural analysis of related piperazine derivatives, such as 1-benzhydryl-4-methanesulfonyl-piperazine, reveals insights into their molecular configurations. X-ray crystallography shows that these compounds typically have a chair conformation of the piperazine ring and exhibit specific geometric characteristics around the nitrogen and sulfur atoms (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of similar piperazine derivatives includes reactions with various electrophiles and nucleophiles, leading to diverse structural modifications. These reactions are crucial in medicinal chemistry for the development of new compounds with potential therapeutic applications (Park et al., 2010).
Physical Properties Analysis
The physical properties of such compounds include solubility in water and organic solvents like N,N-dimethylformamide, chloroform, and N-methyl-2-pyrrolidone. These properties are significant for their application in drug formulation and delivery (Yan & Gao, 2000).
Chemical Properties Analysis
Chemically, sulfonated piperazine derivatives exhibit a range of properties, including antimicrobial activities. Their interaction with bacterial and fungal species highlights their potential as therapeutic agents in treating various infections (Savaliya et al., 2009).
Mécanisme D'action
Propriétés
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c1-10-11(4-9-21-10)14(18)16-5-7-17(8-6-16)23(19,20)13-3-2-12(15)22-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHFRKCDSGBTKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)





